molecular formula C13H7F6N3O3S B3127241 5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide CAS No. 338407-08-2

5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide

Cat. No.: B3127241
CAS No.: 338407-08-2
M. Wt: 399.27 g/mol
InChI Key: IDBGZLDSEQIESA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of pyridine rings. One common method involves the reaction of 5-(trifluoromethyl)-2-pyridinesulfonyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, facilitated by reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-2-pyridinesulfonamide
  • 3-(Trifluoromethyl)-2-pyridinecarboxamide
  • 5-(Trifluoromethyl)-2-pyridinesulfonyl chloride

Uniqueness

5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide is unique due to the presence of multiple trifluoromethyl groups and its specific structural arrangement. This confers distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(trifluoromethyl)-3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6N3O3S/c14-12(15,16)6-1-2-9(21-4-6)26(24,25)8-3-7(13(17,18)19)5-22-10(8)11(20)23/h1-5H,(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBGZLDSEQIESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide
Reactant of Route 2
5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide
Reactant of Route 3
5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide
Reactant of Route 4
5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide
Reactant of Route 5
5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide
Reactant of Route 6
5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide

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